BENGHE Foundational & Exploratory

Check Availability & Pricing

Discovery and Synthesis of DS88790512: A
Potent and Selective TRPCG6 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: DS88790512

Cat. No.: B10819894

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

DS88790512 is a novel, potent, and selective small-molecule inhibitor of the Transient
Receptor Potential Canonical 6 (TRPC6) ion channel, a key mediator in various pathological
signaling pathways. This technical guide provides a comprehensive overview of the discovery,
synthesis, and preclinical characterization of DS88790512. The document details the rationale
behind its design, its inhibitory activity, selectivity profile, and pharmacokinetic properties.
Furthermore, it outlines the experimental methodologies for key assays and visualizes the
relevant biological pathways and experimental workflows to support further research and
development.

Introduction

The Transient Receptor Potential Canonical 6 (TRPC6) channel is a non-selective cation
channel that plays a significant role in calcium signaling in various cell types. Dysregulation of
TRPC6 activity has been implicated in a range of diseases, including focal segmental
glomerulosclerosis (FSGS), pulmonary hypertension, and cardiac hypertrophy. As such,
TRPC6 has emerged as a promising therapeutic target for the development of novel
pharmacological interventions.

The discovery of DS88790512 represents a significant advancement in the pursuit of selective
TRPCE6 inhibitors. This bicyclo[4.3.0]nonane derivative was identified through a strategic
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medicinal chemistry effort aimed at improving the drug-like properties of known TRPC6
inhibitors.[1] This guide serves to consolidate the available technical information on
DS88790512 to facilitate its use and further exploration by the scientific community.

Discovery and Design Rationale

The development of DS88790512 was guided by the principle of increasing the three-
dimensionality of a known aminoindane-based TRPCS6 inhibitor.[1][2] The core concept was to
enhance the fraction of sp3-hybridized carbon atoms (Fsp?) in the molecular scaffold, a strategy
often associated with improved pharmacological properties.[1][2] The synthetic approach
involved the replacement of the sp? carbon atoms of the aminoindane skeleton with sp3
carbons, leading to the creation of a saturated bicyclo[4.3.0]nonane core.[1][2] This structural
modification resulted in a significant increase in the Fsp? value and ultimately led to the
identification of DS88790512 as a highly potent and selective TRPCG6 inhibitor.[2]

Synthesis of DS88790512

While the specific, step-by-step synthesis of DS88790512 has not been publicly disclosed in
full detail, the foundational synthetic strategy involved the construction of a
bicyclo[4.3.0]nonane (also known as a hydrindane) scaffold. This class of molecules is a
common motif in natural products and presents unique synthetic challenges, particularly
concerning stereocontrol. General methodologies for the synthesis of such scaffolds often
involve cycloaddition reactions, such as the Diels-Alder reaction, or various cyclization
strategies.

Disclaimer: The following represents a plausible, generalized synthetic workflow for a
bicyclo[4.3.0]nonane derivative and is not the confirmed synthesis of DS88790512.
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Plausible synthetic workflow for a bicyclo[4.3.0]nonane core.

Biological Activity and Selectivity

DS88790512 demonstrates potent inhibitory activity against the TRPC6 channel. Its selectivity
has been profiled against other ion channels, notably the hERG and NaV1.5 channels, which

are critical for assessing cardiac safety.

Table 1: In Vitro Inhibitory Activity and Selectivity of DS88790512
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Target IC50 (nM)
TRPC6 11[1][2]
hERG >100,000[2]
NaVv1.5 >300,000[2]

Pharmacokinetic Profile

The pharmacokinetic properties of DS88790512 have been evaluated in murine models,

demonstrating its potential for oral administration.

Table 2: Pharmacokinetic Parameters of DS88790512 in Mice

Parameter Value

Dose (Oral) 10 mg/kg[2]
Cmax 260 nM[2]
AUC 1000 nM-h[2]
Half-life (t1/2) 2.9 h[2]

Oral Bioavailability 50%]2]
Volume of Distribution (V) 24 L/kg[2]

Clearance (IV)

180 mL/min/kg[2]

Plasma Protein Binding

~70%][2]

Murine Liver Microsomal Stability

98%]2]

TRPCG6 Signaling Pathway

TRPC6 is a component of a complex signaling network. Its activation, often downstream of G-
protein coupled receptors (GPCRs) and phospholipase C (PLC), leads to an influx of Caz*.

This increase in intracellular calcium can activate various downstream effectors, including
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calcineurin, which in turn dephosphorylates the Nuclear Factor of Activated T-cells (NFAT),

leading to its translocation to the nucleus and transcription of target genes.
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Simplified TRPC6 signaling pathway.

Experimental Protocols

Disclaimer: The following are generalized protocols based on standard industry practices. The
specific parameters for the experiments conducted on DS88790512 may have varied.

TRPCG6 Inhibition Assay (Calcium Influx Assay)

This assay measures the ability of a compound to inhibit TRPC6-mediated calcium influx in a
cell line overexpressing the channel.

o Cell Culture: HEK293 cells stably expressing human TRPC6 are cultured in appropriate
media.

o Cell Plating: Cells are seeded into 96-well black-walled, clear-bottom plates and grown to
confluence.

e Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a
buffered saline solution.

e Compound Incubation: The test compound (DS88790512) at various concentrations is pre-
incubated with the cells.

o Channel Activation and Signal Detection: A TRPC6 agonist (e.g., OAG - 1-oleoyl-2-acetyl-sn-
glycerol) is added to stimulate calcium influx. The change in fluorescence intensity is
measured over time using a fluorescence plate reader.

o Data Analysis: The inhibition of the calcium response by the test compound is calculated
relative to vehicle-treated controls to determine the IC50 value.
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Workflow for TRPC6 inhibition assay.
hERG and NaV1.5 Selectivity Assays (Automated Patch
Clamp)

These assays assess the off-target activity of DS88790512 on key cardiac ion channels.
o Cell Culture: Cell lines stably expressing either hERG or NaV1.5 channels are cultured.

o Cell Preparation: Cells are harvested and prepared for use in an automated patch-clamp
system.

» Electrophysiology: Whole-cell voltage-clamp recordings are established. Specific voltage
protocols are applied to elicit and measure the respective ion channel currents.

o Compound Application: DS88790512 is applied at various concentrations to the cells, and
the effect on the ion channel current is recorded.

» Data Analysis: The percentage of current inhibition at each concentration is determined to
calculate the IC50 value.

Microsomal Stability Assay

This assay evaluates the metabolic stability of DS88790512 in the presence of liver
microsomes.

e Reaction Mixture Preparation: A reaction mixture containing liver microsomes (e.g., from
mouse or human), a NADPH-regenerating system, and buffer is prepared.
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e Incubation: DS88790512 is added to the reaction mixture and incubated at 37°C. Aliquots
are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

e Reaction Termination: The reaction in each aliquot is stopped by the addition of a cold
organic solvent (e.g., acetonitrile).

o Sample Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-
MS/MS to quantify the remaining concentration of DS88790512.

o Data Analysis: The percentage of the parent compound remaining at each time point is
plotted, and the half-life and intrinsic clearance are calculated.

Conclusion

DS88790512 is a potent, selective, and orally bioavailable TRPC6 inhibitor discovered through
a rational design strategy focused on increasing molecular three-dimensionality. Its favorable in
vitro and in vivo profiles make it a valuable tool for investigating the physiological and
pathological roles of TRPC6 and a promising lead compound for the development of
therapeutics targeting TRPC6-mediated diseases. This guide provides the foundational
technical information to support such endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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